(R)-4-Tosyloxy-1,2-epoxybutane
Overview
Description
®-4-Tosyloxy-1,2-epoxybutane is an organic compound that features both an epoxide and a tosylate functional group. The compound is of significant interest in organic synthesis due to its reactivity and utility in forming various chemical products. The presence of the tosylate group makes it a good leaving group, facilitating nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Tosyloxy-1,2-epoxybutane typically involves the following steps:
Epoxidation: Starting from ®-but-3-en-1-ol, the compound is first converted to ®-but-3-en-1-ol epoxide using a peracid such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Tosylation: The resulting epoxide is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine to yield ®-4-Tosyloxy-1,2-epoxybutane.
Industrial Production Methods: Industrial production of ®-4-Tosyloxy-1,2-epoxybutane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Nucleophilic Substitution: The tosylate group in ®-4-Tosyloxy-1,2-epoxybutane is a good leaving group, making the compound highly reactive towards nucleophiles. Common nucleophiles include amines, thiols, and alkoxides.
Ring-Opening Reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of various diols or other functionalized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ring-Opening Reactions: Acidic conditions may involve the use of hydrochloric acid or sulfuric acid, while basic conditions may use sodium hydroxide or potassium tert-butoxide.
Major Products:
Nucleophilic Substitution: Products include azido alcohols, cyano alcohols, and methoxy alcohols.
Ring-Opening Reactions: Products include diols and other functionalized alcohols.
Scientific Research Applications
®-4-Tosyloxy-1,2-epoxybutane is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: The compound is used in the production of polymers and as a cross-linking agent in material science.
Mechanism of Action
The mechanism of action of ®-4-Tosyloxy-1,2-epoxybutane involves its reactivity as an electrophile due to the presence of the tosylate group. The compound undergoes nucleophilic attack, leading to the formation of various products. The epoxide ring can also be opened, resulting in the formation of diols or other functionalized compounds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
(S)-4-Tosyloxy-1,2-epoxybutane: The enantiomer of ®-4-Tosyloxy-1,2-epoxybutane, with similar reactivity but different stereochemistry.
4-Tosyloxy-1,2-epoxybutane: The racemic mixture of both enantiomers.
4-Mesyloxy-1,2-epoxybutane: Similar structure but with a mesylate group instead of a tosylate group.
Uniqueness: ®-4-Tosyloxy-1,2-epoxybutane is unique due to its specific stereochemistry, which can influence the outcome of reactions and the properties of the resulting products. The presence of the tosylate group also makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(2R)-oxiran-2-yl]ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-7-6-10-8-14-10/h2-5,10H,6-8H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCUYWYPDMKZOQ-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC[C@@H]2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472230 | |
Record name | 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213262-97-6 | |
Record name | 2-[(2R)-Oxiran-2-yl]ethyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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